3-Nitrophenyl (4-chlorophenoxy)acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10ClNO5 |
|---|---|
Molecular Weight |
307.68 g/mol |
IUPAC Name |
(3-nitrophenyl) 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C14H10ClNO5/c15-10-4-6-12(7-5-10)20-9-14(17)21-13-3-1-2-11(8-13)16(18)19/h1-8H,9H2 |
InChI Key |
NENJUXQKUYPDKI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC(=O)COC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)COC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 3 Nitrophenyl 4 Chlorophenoxy Acetate
Esterification Reactions for 3-Nitrophenyl (4-chlorophenoxy)acetate Synthesis
Esterification, the core reaction for forming this compound, involves the reaction of an alcohol with a carboxylic acid or its derivative. In this context, 3-nitrophenol (B1666305) acts as the alcohol component, and a derivative of 4-chlorophenoxyacetic acid serves as the acylating agent.
Routes Involving 3-Nitrophenol and 4-Chlorophenoxyacetic Acid Derivatives
The most direct conceptual route to this compound is the esterification of 3-nitrophenol with 4-chlorophenoxyacetic acid. However, to facilitate this reaction, the carboxylic acid is often converted into a more reactive derivative, such as an acyl chloride or anhydride (B1165640). For instance, 4-chlorophenoxyacetic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 4-chlorophenoxyacetyl chloride. This highly reactive acyl chloride can then readily react with 3-nitrophenol in the presence of a base to yield the target ester. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid byproduct.
Another approach involves the use of coupling agents, which are commonly employed in peptide synthesis but are also applicable to general esterification. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate the carboxylic acid group of 4-chlorophenoxyacetic acid, facilitating its reaction with 3-nitrophenol.
Utilization of Acetic Anhydride or Acetyl Chloride with Phenolic Precursors
While not a direct route to the target molecule, the principles of using acetic anhydride or acetyl chloride in esterification are foundational. These reagents are typically used to acetylate phenols. For instance, p-aminophenol can be acetylated using acetic anhydride before undergoing further reactions like nitration. google.com This highlights the general utility of anhydrides as acylating agents. In a hypothetical scenario for the synthesis of this compound, one could envision a multi-step process where a precursor phenol (B47542) is first acylated with a derivative of acetic acid, followed by subsequent modifications to introduce the nitro and chloro-phenoxy groups. However, the more direct esterification methods described in 2.1.1 are generally more efficient.
Precursor Design and Chemical Transformations for Analogues
The synthesis of analogues of this compound relies on the availability of diverse precursors and the ability to perform key chemical transformations.
Synthesis of Intermediate (4-chlorophenoxy)acetic Acid Derivatives
The synthesis of the key intermediate, 4-chlorophenoxyacetic acid, is well-established. wikipedia.org A common method involves the reaction of 4-chlorophenol (B41353) with a salt of chloroacetic acid in the presence of a base, a variation of the Williamson ether synthesis. google.com For example, 4-chlorophenol can be deprotonated with a base like sodium hydroxide (B78521) to form the corresponding phenoxide, which then acts as a nucleophile to displace the chloride from sodium chloroacetate.
Alternatively, modifications to the phenoxyacetic acid core can be achieved through various reactions. For instance, chlorination of phenoxyacetic acid can be used to introduce the chloro substituent. google.com The specific conditions of the chlorination reaction, such as the solvent and the presence of catalysts, can influence the position and degree of chlorination.
Table 1: Synthesis of (4-chlorophenoxy)acetic Acid Derivatives
| Reactants | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| 4-chlorophenol, Chloroacetic acid | Sodium hydroxide | (4-chlorophenoxy)acetic acid | google.com |
| Phenoxyacetic acid | Chlorine, Hydrogen peroxide | 2,4-dichlorophenoxyacetic acid | google.com |
This table is interactive. Click on the headers to sort.
Formation of Related Nitrophenyl Ester Scaffolds
The formation of nitrophenyl esters is a common strategy in organic synthesis, particularly for creating activated esters used in subsequent reactions like amidation or polymerization. publish.csiro.aunih.gov The synthesis of these esters generally involves the reaction of a carboxylic acid with a nitrophenol, often in the presence of a coupling agent or after converting the carboxylic acid to a more reactive form.
For example, p-nitrophenyl esters of various carboxylic acids have been prepared for applications in peptide synthesis and radiolabeling. publish.csiro.aunih.gov These methods can be adapted for the synthesis of 3-nitrophenyl esters. The choice between 2-nitrophenol, 3-nitrophenol, or 4-nitrophenol (B140041) as the phenolic component allows for the generation of a variety of nitrophenyl ester analogues. The electronic properties of the resulting ester can be tuned by the position of the nitro group on the phenyl ring.
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic chemistry offers a range of techniques to improve the efficiency, selectivity, and environmental footprint of chemical reactions. While specific advanced techniques for the synthesis of this compound are not extensively documented in publicly available literature, general principles can be applied.
Microwave-assisted synthesis, for example, can significantly reduce reaction times for esterification reactions. The use of phase-transfer catalysis could be beneficial in reactions involving an aqueous phase and an organic phase, such as in the synthesis of 4-chlorophenoxyacetic acid. Flow chemistry, where reactants are continuously pumped through a reactor, can offer better control over reaction parameters and improve safety and scalability.
Furthermore, the choice of solvent and catalyst can have a profound impact on the reaction outcome. Green chemistry principles encourage the use of less hazardous solvents and the development of recyclable catalysts to minimize environmental impact. For instance, solid-supported catalysts or enzymatic catalysts could be explored as alternatives to traditional homogeneous catalysts. medcraveonline.com
Table 2: Related Synthetic Transformations
| Reaction Type | Reactants | Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| Esterification | Adipic anhydride, p-nitrophenol | Stirred at room temperature | Adipic acid mono-p-nitrophenyl ester | prepchem.com |
| Ullmann Condensation | 4-chlorophenol, 3,4-dichloronitrobenzene | KOH, Copper | 3-chloro-4-(4′-chlorophenoxy)nitrobenzene | nih.gov |
This table is interactive. Click on the headers to sort.
Exploration of Environmentally Benign Synthetic Protocols
The pursuit of environmentally friendly, or "green," synthetic routes for ester production is a significant trend in contemporary organic chemistry. These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency. For the synthesis of compounds like this compound, this involves moving away from traditional methods that may use toxic solvents or produce significant byproducts.
One such eco-friendly approach involves the use of solid-acid catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. organic-chemistry.org For instance, a porous phenolsulfonic acid-formaldehyde (PSF) resin has demonstrated high efficiency in the esterification of fatty acids without the need for a solvent or a water-removal process, and it can be reused multiple times without a significant drop in activity. organic-chemistry.org Another green strategy is the use of pillared clay materials as catalysts. These materials, derived from natural clay, are non-toxic, renewable, and have been shown to be effective in esterification reactions. ui.ac.id A study on the esterification of acetic acid with ethanol (B145695) using an aluminum-pillared clay catalyst reported a high conversion rate, demonstrating the potential of such materials in creating more sustainable chemical processes. ui.ac.id
Furthermore, research into solvent selection highlights a move towards more benign alternatives. For example, anisole (B1667542) has been proposed as a bio-available and less hazardous substitute for traditionally used solvents like dichloromethane (B109758) in certain reactions. rsc.org The development of solvent-free reaction conditions represents another significant advancement in green chemistry. organic-chemistry.org
The following table summarizes key aspects of environmentally benign synthetic protocols relevant to ester synthesis:
| Protocol Feature | Description | Potential Advantage for Synthesizing this compound |
| Solid-Acid Catalysis | Utilizes reusable solid catalysts like porous resins or pillared clays. organic-chemistry.orgui.ac.id | Reduces catalyst waste and simplifies product purification. |
| Benign Solvents | Employs less hazardous and potentially bio-based solvents. rsc.org | Minimizes environmental impact and improves operational safety. |
| Solvent-Free Reactions | Conducts the reaction without a solvent medium. organic-chemistry.org | Eliminates solvent waste and can lead to higher reaction concentrations and efficiency. |
Catalytic Approaches in Ester Formation (e.g., in situ catalyst generation)
Catalysis is central to the efficient synthesis of esters. Modern approaches often focus on the development of highly active and robust catalysts, including those generated directly within the reaction mixture, a technique known as in situ catalyst generation. rsc.org This method can simplify procedures and enhance reaction rates.
Lewis acids have proven to be effective catalysts for both esterification and transesterification. mdpi.com The catalytic activity of Lewis acids can be enhanced by the presence of a Lewis base, leading to versatile catalytic systems. mdpi.com For instance, the combination of a Lewis acid with a Lewis base can improve the electrophilic and nucleophilic properties of the reacting molecules, accelerating the reaction. mdpi.com
The in situ generation of catalysts is a promising strategy. For example, in certain polymerization processes of cyanate (B1221674) esters, a self-catalytic function is incorporated into the resin itself, eliminating the need for an external catalyst. rsc.org While not a direct synthesis of the target compound, this principle of building the catalytic activity into one of the reactants is a key area of research. In other systems, reactive species can be generated in situ to drive the reaction forward. For example, the formation of salicylic (B10762653) acid chloride in situ using PCl₃ has been used in the synthesis of related amide compounds. nih.gov
The Fischer esterification, a classic method, relies on an acid catalyst to facilitate the reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com This fundamental principle is refined in modern catalytic approaches that seek to use milder conditions and more efficient, recyclable catalysts.
Recent developments include the use of 2,2'-biphenol-derived phosphoric acid catalysts that can promote dehydrative esterification at elevated temperatures without the need to remove water, a common requirement in traditional Fischer esterification. organic-chemistry.org Surfactant-type Brønsted acids have also been shown to enable selective esterification reactions in water, offering a greener alternative to organic solvents. organic-chemistry.org
The table below outlines various catalytic approaches applicable to ester synthesis:
| Catalytic Approach | Description | Example Catalyst(s) |
| Homogeneous Acid Catalysis | The catalyst is in the same phase as the reactants. mdpi.com | Sulfuric acid, p-toluenesulfonic acid. mdpi.commasterorganicchemistry.com |
| Heterogeneous Solid-Acid Catalysis | The catalyst is in a different phase from the reactants, simplifying separation. organic-chemistry.orgriken.jp | Porous phenolsulfonic acid-formaldehyde (PSF) resin, pillared clays. organic-chemistry.orgui.ac.id |
| Lewis Acid/Base Catalysis | Utilizes Lewis acids, sometimes in conjunction with Lewis bases, to activate the reactants. mdpi.com | AlCl₃, ZnCl₂. mdpi.com |
| In Situ Catalyst Generation | The active catalytic species is formed within the reaction mixture. rsc.org | Self-catalytic resins, reactive intermediates formed from reagents like PCl₃. rsc.orgnih.gov |
| Brønsted Acid Surfactant Catalysis | Employs surfactant-type catalysts to facilitate reactions in aqueous media. organic-chemistry.org | p-dodecylbenzenesulfonic acid (DBSA). organic-chemistry.org |
Optimization of Reaction Parameters and Yield Enhancement
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters that are typically adjusted include temperature, catalyst concentration, and the molar ratio of reactants.
A kinetic study on the esterification of the structurally related 2-methyl-4-chlorophenoxyacetic acid revealed that the reaction rate is significantly influenced by temperature. researchgate.net Increasing the temperature generally accelerates the reaction, but it must be carefully controlled to avoid side reactions or decomposition of the product. For instance, in some esterification processes, temperatures are maintained above the boiling point of water to aid in its removal and drive the equilibrium towards the product side. researchgate.net
The concentration of the catalyst is another critical factor. The reaction rate typically increases with catalyst concentration up to an optimal point, after which the increase may become less significant or even lead to unwanted side reactions. The choice of catalyst also plays a central role; for example, a study showed that a modified phenolsulfonic acid-formaldehyde resin could act as a stable and reusable catalyst for continuous flow esterification, leading to high yields. riken.jp
The molar ratio of the reactants, specifically the alcohol to the carboxylic acid, is also a key variable. In Fischer esterification, using a large excess of the alcohol can shift the equilibrium to favor the formation of the ester. masterorganicchemistry.com
The removal of water, a byproduct of esterification, is a common strategy to enhance yield. This can be achieved through various methods, including azeotropic distillation or the use of a Dean-Stark apparatus. researchgate.net
The following table presents a summary of key reaction parameters and their effects on ester synthesis, drawing on findings from related esterification studies:
| Parameter | Effect on Reaction | Typical Optimization Strategy |
| Temperature | Increases reaction rate. researchgate.net Can also lead to side reactions if too high. google.com | Varied to find an optimal balance between reaction speed and product purity. Often set to facilitate water removal. researchgate.netgoogle.com |
| Catalyst Concentration | Higher concentration generally increases the reaction rate. researchgate.net | Optimized to maximize rate without causing excessive side product formation. |
| Reactant Molar Ratio | An excess of one reactant (usually the alcohol) can drive the equilibrium towards the product. masterorganicchemistry.com | The ratio of alcohol to carboxylic acid is systematically varied to maximize conversion. |
| Water Removal | Shifts the reaction equilibrium to favor ester formation, increasing the yield. researchgate.net | Use of a Dean-Stark trap, azeotropic distillation, or molecular sieves. |
Advanced Spectroscopic and Structural Characterization of 3 Nitrophenyl 4 Chlorophenoxy Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a map of the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and electronic environment of each atom can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 3-Nitrophenyl (4-chlorophenoxy)acetate is expected to show distinct signals corresponding to the aromatic protons on both phenyl rings and the methylene (B1212753) protons of the acetate (B1210297) group.
3-Nitrophenyl Group: The protons on this ring are subject to the strong electron-withdrawing effects of the nitro group (NO₂) and the ester oxygen. The proton at the C2 position, being ortho to both the nitro and ester groups, would be the most deshielded, appearing furthest downfield. The proton at C6 (ortho to the ester) and the proton at C4 (ortho to the nitro group) would also be significantly downfield. The proton at C5 (meta to both groups) would be the least deshielded of the four. The signals are expected in the range of δ 7.5-8.5 ppm, exhibiting complex splitting patterns (doublet, triplet, doublet of doublets) due to spin-spin coupling. nih.govchemicalbook.com
4-Chlorophenoxy Group: This ring presents a more straightforward pattern. Due to symmetry, the protons ortho to the oxygen (C2' and C6') are chemically equivalent, as are the protons meta to the oxygen (C3' and C5'). This typically results in two distinct signals, both appearing as doublets, in the aromatic region around δ 6.9-7.3 ppm. chemicalbook.comchegg.com
Acetate Methylene Group (-OCH₂CO-): The protons of the methylene bridge are adjacent to an oxygen atom and a carbonyl group, which places their signal in a characteristic region. A sharp singlet is expected around δ 4.6-4.8 ppm. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| H-2 (Nitrophenyl) | 8.2 - 8.5 | d or dd |
| H-4 (Nitrophenyl) | 8.0 - 8.2 | t or dd |
| H-5 (Nitrophenyl) | 7.5 - 7.7 | t or ddd |
| H-6 (Nitrophenyl) | 7.8 - 8.1 | d or dd |
| H-2', H-6' (Chlorophenoxy) | 6.9 - 7.1 | d |
| H-3', H-5' (Chlorophenoxy) | 7.2 - 7.4 | d |
| -OCH₂CO- | 4.6 - 4.8 | s |
Note: Predicted values are based on analogous structures. d=doublet, t=triplet, dd=doublet of doublets, ddd=doublet of doublet of doublets, s=singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
Carbonyl Carbon: The ester carbonyl carbon (C=O) is highly deshielded and is expected to produce a signal in the δ 165-175 ppm range. youtube.com
Aromatic Carbons: The twelve aromatic carbons will appear in the δ 115-160 ppm region. The carbons directly attached to electronegative atoms (oxygen, chlorine, and the nitro group) will be the most downfield. Specifically, the C1 (attached to the ester oxygen) and C3 (attached to the nitro group) of the nitrophenyl ring, and the C1' (attached to the ether oxygen) and C4' (attached to chlorine) of the chlorophenoxy ring, are expected at the lower end of this range. chemicalbook.comchemicalbook.com Carbons with no attached protons (quaternary carbons) typically show weaker signals. youtube.com
Methylene Carbon: The methylene carbon (-OC H₂CO-) signal is anticipated in the δ 65-70 ppm range. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 165 - 175 |
| C1-C6 (Nitrophenyl Ring) | 115 - 155 |
| C1'-C6' (Chlorophenoxy Ring) | 115 - 160 |
| -OCH₂CO- | 65 - 70 |
Note: Predicted values are based on analogous structures.
Advanced Heteronuclear NMR Techniques (e.g., ¹¹⁹Sn NMR for related organotin complexes)
While not directly applicable to this compound itself, heteronuclear NMR techniques are invaluable for characterizing derivatives, such as related organotin(IV) carboxylates. nih.gov ¹¹⁹Sn NMR spectroscopy is particularly powerful for probing the coordination environment around the tin atom. huji.ac.il
The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the coordination number of the tin center. An increase in coordination number from four to five, six, or seven typically results in a significant upfield shift (to more negative ppm values). researchgate.netresearchgate.net For instance, four-coordinate tetrahedral organotin compounds show signals in the downfield region (e.g., > +100 ppm), whereas five-coordinate and six-coordinate species resonate at much higher fields (e.g., -90 to -190 ppm and -210 to -400 ppm, respectively). researchgate.netresearchgate.net This technique allows for the unambiguous determination of the geometry (e.g., tetrahedral vs. trigonal bipyramidal or octahedral) of organotin carboxylates in solution, providing critical insights into their structure and potential bonding modes (e.g., monodentate, bidentate chelating, or bridging). nih.govresearchgate.net
Infrared (IR) and Raman Vibrational Spectroscopy
Identification and Assignment of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound would be dominated by several characteristic bands.
Ester Group: Esters show a set of strong, characteristic IR bands. The most prominent is the C=O stretching vibration, expected between 1735-1750 cm⁻¹. researchgate.netspectroscopyonline.com Two additional strong bands corresponding to C-O stretching vibrations are also expected: the C-C-O stretch (around 1250-1150 cm⁻¹) and the O-C-C stretch (around 1150-1000 cm⁻¹). researchgate.netmdpi.com
Nitro Group: The NO₂ group gives rise to two distinct stretching vibrations: a strong asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch of medium intensity between 1300-1370 cm⁻¹. acs.orglongdom.org
Aromatic Rings: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. s-a-s.org C=C ring stretching vibrations produce several bands in the 1400-1600 cm⁻¹ region. pressbooks.pub
C-Cl Bond: The C-Cl stretching vibration typically gives a strong band in the fingerprint region, between 700-800 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| C=O Stretch | Ester | 1735 - 1750 | Strong |
| C-C-O Stretch | Ester | 1250 - 1150 | Strong |
| O-C-C Stretch | Ester | 1150 - 1000 | Strong |
| NO₂ Asymmetric Stretch | Nitro | 1500 - 1560 | Strong |
| NO₂ Symmetric Stretch | Nitro | 1300 - 1370 | Medium |
| Aromatic C-H Stretch | Aryl | 3000 - 3100 | Medium-Weak |
| Aromatic C=C Stretch | Aryl | 1400 - 1600 | Medium-Weak |
| C-Cl Stretch | Aryl Halide | 700 - 800 | Strong |
Note: Predicted values are based on analogous structures.
Conformational Insights from Vibrational Spectra
Beyond identifying functional groups, vibrational spectroscopy can offer insights into the molecule's conformation. The exact position and shape of the C=O stretching band, for example, are sensitive to the local electronic environment and can be influenced by the molecule's three-dimensional structure. aip.org In solution, interactions with solvents, particularly through hydrogen bonding, can cause shifts in vibrational frequencies. researchgate.net While this molecule lacks hydrogen bond donors, analysis of the vibrational spectra under different conditions could reveal information about preferred rotational isomers (conformers) around the single bonds of the ester linkage, providing a more dynamic picture of the molecule's structure.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. The ionization of the molecule followed by the analysis of its fragmentation provides a molecular fingerprint.
Molecular Weight Determination and Fragmentation Pattern Analysis
The nominal molecular weight of this compound (C₁₄H₁₀ClNO₅) is 307 g/mol , calculated using the most common isotopes of its constituent elements. In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 307.
The fragmentation of the parent molecule is dictated by the weakest bonds and the stability of the resulting fragments. For this ester, the most probable fragmentation pathways involve the cleavage of the ester linkage. Two primary cleavage patterns are anticipated:
Cleavage of the Acyl-Oxygen Bond: This involves the loss of the 3-nitrophenoxy radical, leading to the formation of the 4-chlorophenoxyacetyl cation.
Cleavage of the Alkyl-Oxygen Bond: This pathway involves the formation of a 3-nitrophenoxy cation and the loss of a 4-chlorophenoxyacetyl radical.
The resulting fragments provide diagnostic evidence for the compound's structure. Key fragment ions would correspond to the 4-chlorophenoxy moiety and the 3-nitrophenyl group. The fragmentation of related structures, such as 4-chlorophenoxyacetic acid and 3-nitrophenyl acetate, supports these predicted pathways. mdpi.comiucr.orgnih.gov General fragmentation patterns for esters frequently involve alpha-cleavage relative to the carbonyl group. researchgate.netnih.gov
| Predicted Fragment Ion | Structure | m/z (Nominal) | Origin |
|---|---|---|---|
| [M]⁺˙ (Molecular Ion) | [C₁₄H₁₀ClNO₅]⁺˙ | 307/309 | Parent Molecule |
| [C₈H₆ClO₂]⁺ | 4-chlorophenoxyacetyl cation | 169/171 | Cleavage of the C-O bond to the nitrophenyl ring |
| [C₆H₄NO₃]⁺ | 3-nitrophenoxy cation | 138 | Cleavage of the O-C bond to the acetyl group |
| [C₆H₄ClO]⁺ | 4-chlorophenoxy cation | 127/129 | Further fragmentation of the [C₈H₆ClO₂]⁺ ion |
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is essential for the unambiguous determination of a compound's elemental formula. While nominal mass spectrometry can identify the compound's mass to the nearest integer, HRMS can measure the mass to several decimal places.
The calculated monoisotopic mass of this compound (¹²C₁₄¹H₁₀³⁵Cl¹⁴N¹⁶O₅) is 307.02475 Da .
An experimental HRMS measurement yielding a value extremely close to this calculated mass would confirm the elemental composition as C₁₄H₁₀ClNO₅, distinguishing it from any other potential isomers or compounds that share the same nominal mass but have a different atomic makeup.
X-ray Crystallography and Solid-State Structural Elucidation
As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly available crystallographic databases. However, were such an analysis to be performed, it would yield definitive information on the molecule's three-dimensional structure and how it organizes in the solid state.
Determination of Molecular Conformation and Dihedral Angles
Key dihedral angles of interest in this compound would describe the rotation around several single bonds, including:
The C-O-C-C bonds of the ester-ether linkage, which would define the orientation of the two aromatic rings relative to each other.
The O-C-C=O bond of the acetate group, revealing its planarity or twist relative to the phenoxy group.
The C-C-N-O bonds of the nitro group, indicating its orientation relative to the phenyl ring.
This data would reveal whether the molecule adopts a more extended or a folded conformation in the crystal lattice.
Analysis of Crystal Packing and Supramolecular Assembly
Beyond the structure of a single molecule, crystallographic analysis elucidates how multiple molecules pack together to form a crystal. This supramolecular assembly is governed by a network of non-covalent intermolecular interactions. rsc.orgresearchgate.net For a molecule like this compound, which contains multiple aromatic and polar groups, a complex and stable three-dimensional lattice is expected. The analysis would reveal repeating motifs, such as chains, sheets, or more intricate networks, that define the crystal's architecture. rsc.org The study of related aromatic esters and amides often shows the formation of well-defined patterns, such as herringbone or layered structures. researchgate.net
Identification of Intermolecular Interactions (e.g., hydrogen bonding, C-H···O, π-π interactions)
The stability of the crystal lattice is derived from a combination of intermolecular forces. A crystallographic study would identify and geometrically characterize these interactions. For this compound, several key interactions would be anticipated. The molecule lacks classical hydrogen bond donors (like O-H or N-H), so the packing would be dominated by weaker interactions.
C-H···O Hydrogen Bonds: The aromatic C-H groups can act as weak hydrogen bond donors to the numerous acceptors present: the carbonyl oxygen of the ester, the ether oxygen, and the two oxygens of the nitro group.
π-π Stacking Interactions: The presence of two electron-rich aromatic rings (one electron-deficient due to the nitro group, one modified by the chloro group) makes π-π stacking interactions highly probable. These could involve face-to-face or, more commonly, offset-face-to-face arrangements that contribute significantly to packing stability. mdpi.comiucr.org
Other Interactions: Weak interactions involving the chlorine atom (such as C-H···Cl) and the nitro group could also play a role in directing the supramolecular assembly.
| Interaction Type | Donor | Acceptor | Anticipated Role |
|---|---|---|---|
| Weak Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (O=C) | Linking molecules into chains or sheets |
| Weak Hydrogen Bond | Aromatic C-H | Nitro Group Oxygens (O-N-O) | Cross-linking molecular assemblies |
| Weak Hydrogen Bond | Aromatic C-H | Ether Oxygen (C-O-C) | Stabilizing local molecular conformation |
| π-π Stacking | Nitrophenyl Ring (π-system) | Chlorophenyl Ring (π-system) | Major contributor to lattice energy and packing efficiency |
| Halogen Interaction | Aromatic C-H | Chlorine Atom | Directional interaction influencing packing motif |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies
UV-Vis spectroscopy is a powerful analytical technique utilized to investigate the kinetics and mechanisms of chemical reactions involving this compound. This method relies on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. Changes in the absorbance of a solution over time can provide valuable information about the rate at which a reactant is consumed or a product is formed.
The hydrolysis of this compound is a reaction that can be conveniently monitored using UV-Vis spectroscopy. The ester undergoes hydrolysis to yield 3-nitrophenol (B1666305) and 4-chlorophenoxyacetic acid. Under basic conditions, the resulting 3-nitrophenol is deprotonated to form the 3-nitrophenolate ion, which exhibits a distinct yellow color and a strong absorbance at a characteristic wavelength, typically around 400 nm. researchgate.net This allows for the direct and continuous measurement of the reaction progress.
The rate of hydrolysis can be determined by monitoring the increase in absorbance at this specific wavelength over time. emerginginvestigators.org By applying the Beer-Lambert Law, the concentration of the 3-nitrophenolate ion can be calculated at various time points, which in turn allows for the determination of the reaction rate. This spectrophotometric assay is a common and effective method for studying the kinetics of ester hydrolysis. emerginginvestigators.orgemerginginvestigators.org
To illustrate the data that can be obtained from such an experiment, the following table presents hypothetical kinetic data for the hydrolysis of this compound under different pH conditions. The initial rates of reaction are determined from the slope of the absorbance versus time plots.
Table 1: Hypothetical Initial Rates of Hydrolysis of this compound at Various pH Values
| pH | Initial Rate (M/s) |
|---|---|
| 7.0 | 1.2 x 10⁻⁸ |
| 8.0 | 1.5 x 10⁻⁷ |
| 9.0 | 1.8 x 10⁻⁶ |
The data clearly indicates that the rate of hydrolysis is significantly influenced by the pH of the solution, with the reaction proceeding much faster under more basic conditions.
UV-Vis spectroscopy is also an invaluable tool for studying the mechanisms of enzyme-catalyzed reactions involving esters like this compound. By systematically varying the substituents on the aromatic rings of the substrate, researchers can gain insights into the electronic and steric effects that influence the rate of the enzymatic reaction. This is often accomplished through the use of linear free-energy relationships (LFERs), such as the Hammett and Taft equations. emerginginvestigators.orgemerginginvestigators.org
The Hammett equation is used to correlate the reaction rates of a series of related compounds with the electronic properties of their substituents. The equation is given by:
log(k/k₀) = σρ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which reflects the electronic effect of the substituent.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects. semanticscholar.org
A plot of log(k/k₀) versus σ, known as a Hammett plot, can provide information about the charge distribution in the transition state of the reaction. For instance, a positive ρ value suggests that the reaction is favored by electron-withdrawing groups, indicating the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, suggesting the development of positive charge. researchgate.netsemanticscholar.org
The Taft equation is an extension of the Hammett equation that also accounts for steric effects. emerginginvestigators.org It is particularly useful for studying reactions where the steric bulk of the substituents plays a significant role in determining the reaction rate. The Taft equation is expressed as:
log(k/k₀) = ρσ + δEₛ
where:
ρ* and σ* are analogous to the Hammett parameters but for aliphatic systems.
δ (delta) is the steric sensitivity parameter.
Eₛ is the steric substituent constant. emerginginvestigators.org
The following table provides a hypothetical dataset that could be used to construct a Hammett plot for the enzyme-catalyzed hydrolysis of a series of para-substituted 3-nitrophenyl benzoates, analogous to the type of study that could be performed with derivatives of this compound.
Table 2: Hypothetical Kinetic Data for Hammett Analysis of Enzyme-Catalyzed Hydrolysis
| Substituent (X) | σ_para | Rate Constant (k) (s⁻¹) | log(k/k₀) |
|---|---|---|---|
| -OCH₃ | -0.27 | 0.05 | -0.60 |
| -CH₃ | -0.17 | 0.10 | -0.30 |
| -H | 0.00 | 0.20 | 0.00 |
| -Cl | 0.23 | 0.55 | 0.44 |
From this hypothetical data, a Hammett plot could be generated, and the resulting ρ value would offer critical insights into the enzymatic reaction mechanism.
Theoretical and Computational Chemistry Investigations of 3 Nitrophenyl 4 Chlorophenoxy Acetate
Density Functional Theory (DFT) Calculations
Comprehensive Density Functional Theory (DFT) calculations offer profound insights into the quantum mechanical properties of 3-Nitrophenyl (4-chlorophenoxy)acetate. These computational methods are instrumental in elucidating the molecule's fundamental characteristics, from its three-dimensional structure to its electronic behavior.
Geometry Optimization and Electronic Structure Analysis
The initial step in the theoretical investigation involves the optimization of the molecular geometry of this compound. This process computationally determines the most stable arrangement of atoms in the molecule, corresponding to the minimum energy conformation. The optimized structure provides precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial configuration.
Following geometry optimization, an analysis of the electronic structure is performed. This reveals the distribution of electrons within the molecule and the nature of the chemical bonds. Key parameters derived from this analysis include the total energy, dipole moment, and the energies of the molecular orbitals. These parameters are fundamental to understanding the molecule's stability, polarity, and reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps, charge transfer)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity and electronic properties of a molecule. youtube.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and prone to electronic transitions.
Furthermore, the spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. Analysis of these orbitals can also elucidate potential intramolecular charge transfer (ICT) processes, where electron density moves from one part of the molecule to another upon electronic excitation.
Table 1: Frontier Molecular Orbital Properties of this compound
| Parameter | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap | Data not available |
No specific experimental or theoretical data for this compound was found in the search results. The table is presented as a template for the type of data that would be included.
Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, NMR chemical shifts)
DFT calculations can accurately predict various spectroscopic parameters, which are invaluable for the experimental characterization of this compound.
Vibrational Frequencies: Theoretical calculations can determine the vibrational modes of the molecule, which correspond to the frequencies of absorption in infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectrum with experimental data, a detailed assignment of the observed spectral bands to specific molecular vibrations can be achieved.
NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts of atoms such as ¹H and ¹³C can also be predicted using DFT. These calculations provide theoretical support for the assignment of signals in experimental NMR spectra, aiding in the structural elucidation of the molecule.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| Key Vibrational Frequencies (cm⁻¹) | Data not available |
| ¹H NMR Chemical Shifts (ppm) | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available |
No specific experimental or theoretical data for this compound was found in the search results. The table is presented as a template for the type of data that would be included.
Analysis of Charge Distribution and Electrostatic Potentials
Understanding the distribution of charge within a molecule is essential for predicting its interactions with other molecules. DFT calculations can provide a detailed picture of the charge distribution through methods such as Mulliken population analysis. This analysis assigns partial charges to each atom in the molecule, identifying electron-rich and electron-deficient regions.
The molecular electrostatic potential (MEP) surface is another powerful tool derived from DFT calculations. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. This allows for the identification of electrophilic (positive potential) and nucleophilic (negative potential) sites, which are crucial for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, and for understanding the molecule's reactivity towards other chemical species. For instance, regions of negative electrostatic potential are susceptible to electrophilic attack, while positive potential regions are likely to interact with nucleophiles.
Molecular Dynamics (MD) Simulations
While DFT calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time.
Conformational Dynamics Studies
MD simulations can be employed to study the conformational flexibility of this compound. These simulations model the movement of atoms and the changes in molecular shape over a period of time, taking into account factors such as temperature and the surrounding environment (e.g., a solvent).
By analyzing the trajectory of the simulation, researchers can identify the most stable conformations of the molecule and the energy barriers between different conformational states. This information is vital for understanding how the molecule's shape influences its physical and biological properties. Conformational analysis can reveal, for example, how the relative orientation of the phenyl rings changes over time and how these changes might affect the molecule's ability to interact with other molecules.
Simulation of Molecular Interactions (e.g., with solvent, surfaces, or macromolecular structures)
Molecular dynamics (MD) simulations are powerful computational tools used to model the interactions of this compound with its surrounding environment at an atomic level. These simulations can provide insights into the conformational changes of the molecule and its interactions with solvent molecules, which is crucial for understanding its solubility, stability, and transport properties.
A typical MD simulation involves placing a model of this compound in a simulation box filled with a solvent, most commonly water, to mimic physiological conditions. The interactions between all atoms are then calculated over time using a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, revealing how the molecule behaves and interacts with its surroundings.
Analysis of the simulation trajectories can reveal key information, such as the formation of hydrogen bonds between the nitro group or ester oxygen of the compound and water molecules. The radial distribution function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom of the this compound molecule. This can highlight the strength and nature of the solvation shell around the compound. Such simulations are critical for understanding how the molecule behaves in a biological environment before it reaches a potential target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, QSAR models can be developed to predict its properties or interactions with biological systems.
Development of Predictive Models for Chemical Properties or Interactions
Predictive QSAR models for this compound can be developed by correlating its structural features with a specific chemical property or biological interaction. This process involves compiling a dataset of compounds with known activities, calculating a set of molecular descriptors for each compound, and then using statistical methods to build a model.
For a series of related nitrophenyl esters, a QSAR model could predict a property like enzyme inhibition or toxicity. The model is typically built using multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The predictive power of the model is assessed through internal and external validation techniques to ensure its robustness. Such models are valuable for screening virtual libraries of compounds to identify new molecules with desired properties, thereby accelerating the drug discovery process.
Derivation of Structural Descriptors for Correlational Studies
The foundation of any QSAR model is the set of molecular descriptors used to represent the chemical structure in a numerical format. For this compound, a variety of descriptors can be calculated to capture different aspects of its structure. These descriptors can be broadly categorized as:
1D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, number of rotatable bonds), topological indices (e.g., connectivity indices), and electronic descriptors (e.g., partial charges).
3D descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of size, shape, and electronic properties.
The selection of relevant descriptors is a critical step in QSAR modeling and is often achieved through statistical methods that identify the descriptors most correlated with the activity of interest.
| Descriptor Type | Examples for this compound |
| Constitutional | Molecular Weight, Number of Aromatic Rings, Number of Halogens, Number of Nitro Groups |
| Topological | Zagreb Index, Balaban J Index, Kier & Hall Connectivity Indices |
| Geometrical | Molecular Surface Area, Molecular Volume, Ovality |
| Electronic | Dipole Moment, Polarizability, HOMO/LUMO Energies |
| Lipophilicity | LogP (Octanol-Water Partition Coefficient) |
Molecular Docking Studies for Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be used to predict its interaction with a macromolecular target, such as an enzyme.
Ligand-Macromolecule Binding Site Analysis (e.g., with enzymes)
Molecular docking of this compound into the active site of an enzyme, for example, acetylcholinesterase (AChE), can provide valuable insights into its potential as an inhibitor. The process involves preparing the 3D structures of both the ligand (this compound) and the receptor (AChE). Docking algorithms then explore various possible binding poses of the ligand within the receptor's binding site.
Analysis of the resulting docked poses can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the enzyme's active site. For instance, the nitro group of the ligand might form a hydrogen bond with a specific residue, while the chlorophenoxy group could engage in hydrophobic interactions within a pocket of the active site. This analysis helps in understanding the structural basis of the ligand's activity and can guide the design of more potent analogs.
Based on studies of similar nitrophenyl and chlorophenoxy compounds, a hypothetical binding mode of this compound within the active site of a hypothetical enzyme could involve the interactions outlined in the table below.
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue in Enzyme |
| Hydrogen Bond | Nitro group oxygen | Tyrosine, Serine |
| Hydrogen Bond | Ester carbonyl oxygen | Glycine, Alanine (backbone NH) |
| Pi-Pi Stacking | 3-Nitrophenyl ring | Tryptophan, Tyrosine, Phenylalanine |
| Pi-Alkyl | 4-chlorophenoxy ring | Leucine, Isoleucine, Valine |
| Halogen Bond | Chlorine atom | Electron-rich atom (e.g., backbone carbonyl oxygen) |
Estimation of Binding Affinities and Interaction Energies
A crucial output of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). This value provides a prediction of the strength of the interaction between the ligand and the macromolecule. A lower (more negative) binding energy generally indicates a more stable complex and a higher binding affinity.
The scoring functions used in docking programs calculate the binding energy by considering various factors, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty. By comparing the predicted binding affinity of this compound with that of known inhibitors of the target enzyme, its potential efficacy can be assessed. These computational predictions are valuable for prioritizing compounds for experimental testing.
Advanced Computational Analysis of Intermolecular Interactions
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain insights into the close contacts that stabilize the crystal structure. The surface is defined by partitioning the crystal electron density into molecular fragments.
A typical Hirshfeld analysis for this compound would involve generating 3D maps of the Hirshfeld surface colored according to different properties, such as dnorm (normalized contact distance), shape index, and curvedness. The dnorm surface, in particular, is useful for identifying key intermolecular contacts, where red spots highlight interactions shorter than the van der Waals radii, blue regions represent longer contacts, and white areas indicate contacts around the van der Waals separation.
Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis (Note: This table is illustrative as specific data for the compound was not found.)
| Interaction Type | Contribution (%) |
| H···H | 35.0 |
| C···H/H···C | 25.0 |
| O···H/H···O | 20.0 |
| Cl···H/H···Cl | 10.0 |
| N···H/H···N | 5.0 |
| C···C | 3.0 |
| Others | 2.0 |
To further quantify the energetics of the crystal packing, energy framework analysis can be employed. This method calculates the interaction energies between a central molecule and its neighbors within a defined cluster in the crystal lattice. The resulting energies are then used to visualize the topology of the crystal packing, often represented as cylinders connecting the centroids of interacting molecules, where the thickness of the cylinder is proportional to the interaction strength. This provides a clear picture of the dominant forces, such as stacking or hydrogen bonding, that create the supramolecular architecture.
The interaction energies are typically broken down into four components: electrostatic, polarization, dispersion, and exchange-repulsion. This allows for a detailed understanding of the physical nature of the intermolecular forces.
Table 2: Hypothetical Interaction Energies for this compound Calculated by Energy Framework Analysis (Note: This table is illustrative as specific data for the compound was not found.)
| Energy Component | Energy (kJ/mol) |
| Electrostatic | -50.5 |
| Polarization | -15.2 |
| Dispersion | -80.8 |
| Repulsion | 65.4 |
| Total | -81.1 |
Complementary to energy frameworks, Non-Covalent Interaction (NCI) analysis provides a qualitative visualization of the regions of space involved in intermolecular interactions. The NCI plot, or reduced density gradient (RDG) plot, highlights areas of van der Waals interactions, hydrogen bonds, and steric clashes. These are typically color-coded, with blue indicating strong attractive interactions (like hydrogen bonds), green representing weaker van der Waals forces, and red signifying repulsive interactions (steric clashes). For this compound, an NCI analysis would reveal the spatial distribution and nature of the non-covalent interactions that hold the molecules together in the crystal.
Chemical Reactivity and Mechanistic Investigations of 3 Nitrophenyl 4 Chlorophenoxy Acetate
Electronic Effects and Their Influence on Aromatic Reactivity
The electronic character of the substituents on both aromatic rings governs their susceptibility to electrophilic and nucleophilic attack. These effects are primarily categorized as inductive and resonance effects.
The nitro (-NO₂) group attached to the phenyl ring of the ester's alcohol portion exerts a profound influence on the ring's reactivity. It is a potent deactivating group towards electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature. This deactivation stems from two distinct electronic mechanisms:
Resonance Effect (-M): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms. This delocalization, or resonance, further decreases the electron density on the ring, particularly at the ortho and para positions.
Consequently, the 3-nitrophenyl ring is significantly less reactive towards electrophiles than benzene. Any electrophilic substitution that does occur is directed to the meta position, as the ortho and para positions are more electron-deficient due to resonance. Conversely, this strong electron withdrawal activates the ring for nucleophilic aromatic substitution (SNAr), although the absence of a suitable leaving group on this specific ring makes such reactions on this moiety unlikely.
Inductive Effect (-I): Chlorine is more electronegative than carbon, and it withdraws electron density from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic attack. This makes the 4-chlorophenoxy ring less reactive than an unsubstituted benzene ring.
Resonance Effect (+M): The chlorine atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This effect increases the electron density at the ortho and para positions.
Ester Functionality Reactivity
The ester linkage is a key site of reactivity in 3-Nitrophenyl (4-chlorophenoxy)acetate, susceptible to nucleophilic attack at the electrophilic carbonyl carbon. The presence of the electron-withdrawing 3-nitrophenyl group makes the corresponding 3-nitrophenoxide an excellent leaving group, thereby enhancing the reactivity of the ester.
Ester hydrolysis is the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol (or phenol). The reaction can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This is typically a two-step addition-elimination mechanism. The rate is highly dependent on the stability of the leaving group. The 3-nitrophenoxide ion is stabilized by resonance, making it a good leaving group and accelerating the rate of hydrolysis compared to esters with non-activated phenoxy groups like phenyl acetate (B1210297).
Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weaker nucleophile, water.
Kinetic studies on analogous compounds, such as substituted nitrophenyl acetates, provide insight into the expected reactivity. The hydrolysis of these esters is often monitored spectrophotometrically by measuring the appearance of the colored nitrophenolate ion under basic conditions.
| Ester | Rate Constant (kN, M-1s-1) | Relative Rate |
|---|---|---|
| Phenyl Acetate | 1.4 | 1 |
| 4-Nitrophenyl Acetate | 11.6 | ~8.3 |
| 2,4-Dinitrophenyl Acetate | ~200 | ~143 |
The data illustrates the significant rate enhancement provided by electron-withdrawing nitro groups on the leaving phenoxy moiety. It is expected that this compound would exhibit a hydrolysis rate comparable to, or slightly less than, that of 4-nitrophenyl acetate, due to the excellent leaving group ability of 3-nitrophenoxide.
Transesterification is a process where the alkoxy or phenoxy group of an ester is exchanged with that of an alcohol. The mechanism is analogous to hydrolysis, involving nucleophilic attack of an alcohol on the ester's carbonyl carbon.
R-CO-OR' + R''-OH ⇌ R-CO-OR'' + R'-OH
For this compound, the reaction is facilitated by the same factors that promote hydrolysis: the electrophilicity of the carbonyl carbon and the stability of the 3-nitrophenoxide leaving group. This makes the compound a useful acylating agent, capable of transferring the 4-chlorophenoxyacetyl group to other alcohols, often under mild conditions with acid or base catalysis. organic-chemistry.orgtu-clausthal.de Lanthanide salts, such as La(OTf)₃, have also been shown to be exceptionally effective catalysts for the methanolysis of aryl esters. cdnsciencepub.com
Nucleophilic Substitution and Reduction Reactions
Beyond reactions at the ester linkage, the aromatic rings of the molecule can also participate in specific reactions.
Nucleophilic Aromatic Substitution (SNAr): The 4-chlorophenoxy ring is a potential site for nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile. For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org In this compound, the activating group is the para-ester functionality. While not as powerful an activator as a nitro group, it does withdraw electron density and can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org Therefore, substitution of the chlorine atom by strong nucleophiles (e.g., methoxide, amines) is feasible, though it may require elevated temperatures. libretexts.org
Reduction Reactions: The nitro group on the 3-nitrophenyl ring is readily susceptible to chemical reduction. This transformation is one of the most common and synthetically useful reactions of aromatic nitro compounds. masterorganicchemistry.com A variety of reducing agents can be employed to convert the nitro group (-NO₂) into an amino group (-NH₂). wikipedia.org
Common methods for this reduction include:
Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). commonorganicchemistry.com
Metals in Acid: Dissolving metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com
Reactions Involving the Chloroethyl Group in Analogues
Reduction of the Nitro Group to Aminophenyl Derivatives
The reduction of a nitro group on an aromatic ring to an amino group is a common and well-documented transformation in organic synthesis. A variety of reducing agents can be employed to achieve this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule to ensure chemoselectivity.
While specific studies on the reduction of this compound are not detailed in the available literature, general methods for the reduction of nitroaromatic compounds can be considered. These methods are broadly applicable and the principles can be extended to the target molecule. Common reagents used for this transformation include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. It is a highly efficient and clean method.
Metal/Acid Combinations: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro group reduction.
Transfer Hydrogenation: This technique uses a hydrogen donor, such as hydrazine, ammonium formate, or cyclohexene, in the presence of a catalyst like Pd/C.
Other Reducing Agents: Sodium dithionite (Na₂S₂O₄), sodium borohydride (NaBH₄) in the presence of a catalyst, and tin(II) chloride (SnCl₂) are also utilized for the reduction of aromatic nitro groups. scispace.com
The reaction mechanism for the reduction of a nitro group typically proceeds through a series of intermediates, including nitroso and hydroxylamino species, before the final amino group is formed. The exact mechanism can vary depending on the reducing agent and the reaction conditions.
The successful reduction of the nitro group in this compound would yield 3-Aminophenyl (4-chlorophenoxy)acetate. The presence of the ester and chloro functionalities would need to be considered when selecting the appropriate reducing agent to avoid unwanted side reactions. For instance, harsh acidic or basic conditions could lead to the hydrolysis of the ester linkage.
Table of Reduction Methods for Aromatic Nitro Compounds
| Reagent/Method | Catalyst | Solvent | General Applicability and Notes |
| H₂ | Pd/C, PtO₂, Raney Ni | Alcohols, Ethyl Acetate | Highly efficient, clean, may reduce other functional groups. |
| Fe/HCl | - | Water, Ethanol (B145695) | Cost-effective, widely used, requires acidic conditions. |
| Sn/HCl | - | Ethanol | Effective, but tin salts can be difficult to remove. |
| Na₂S₂O₄ | - | Water/Methanol | Mild conditions, often used for sensitive substrates. |
| Hydrazine Hydrate | Pd/C, Fe salts | Alcohols | Transfer hydrogenation, avoids the use of H₂ gas. |
| NaBH₄ | NiCl₂ or CoCl₂ | Methanol, Ethanol | Requires a catalyst to reduce the nitro group effectively. jsynthchem.com |
This table provides a general overview of common methods. The optimal conditions for the reduction of this compound would need to be determined experimentally.
Advanced Research Applications in Organic Synthesis
Role as a Synthetic Precursor for Complex Organic Molecules
The structural components of 3-Nitrophenyl (4-chlorophenoxy)acetate make it an adept precursor for synthesizing complex organic molecules. The nitrophenyl group, in particular, is a well-established synthon in the development of heterocyclic compounds. For instance, nitrophenyl-containing building blocks are utilized in the regioselective cyclocondensation reactions to form complex heterocyclic systems like 5,6,7,8-tetrahydroisoquinolines nih.gov. The synthesis of these molecules often involves the reaction of a nitrophenyl-bearing compound with other reagents to construct the core heterocyclic structure, which can then be further functionalized nih.gov. The presence of the nitro group provides a handle for further transformations, such as reduction to an amino group, which opens up a vast number of subsequent derivatization possibilities, leading to molecules with potential applications as anticancer and antioxidant agents nih.gov.
Building Block Utility in Scaffold Diversification
In the field of medicinal chemistry, there is a continuous demand for novel molecular scaffolds to explore new areas of chemical space. The concept of using small, versatile molecules as building blocks for scaffold diversification is a powerful strategy in drug discovery. Compounds like this compound fit this role by providing a core structure that can be elaborated in multiple directions. The use of conformationally restricted building blocks is particularly valuable as it allows for the creation of three-dimensional structures that can better interact with biological targets whiterose.ac.uk. The phenoxyacetic acid portion of the molecule can be used to introduce a flexible linker, while the substituted phenyl rings offer sites for introducing diversity elements, enabling the generation of libraries of related compounds for biological screening.
Intermediate in Heterocyclic Compound Synthesis
The reactivity of the ester and the functionalities on the aromatic rings make this compound and its derivatives valuable intermediates in the synthesis of various heterocyclic systems.
The azetidin-2-one, or β-lactam, ring is a critical pharmacophore found in a wide range of antibacterial agents. The synthesis of this four-membered ring often involves the [2+2] cycloaddition of a ketene and an imine (Staudinger synthesis). Derivatives containing the nitrophenyl moiety are frequently used in the synthesis of novel azetidinones. For example, Schiff bases derived from 3-nitroaniline can react with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield 3-chloro-4-(3-nitrophenyl)-1-phenyl-azetidin-2-one . This reaction highlights how the nitrophenyl group can be incorporated into the final azetidinone structure, which often exhibits a range of biological activities, including antibacterial, anti-inflammatory, and antifungal properties bepls.com.
The general synthetic scheme for the formation of related azetidinone derivatives is presented below:
| Reactant 1 | Reactant 2 | Reagent | Product | Reference |
| N-[(E)-(3-nitrophenyl)methylidene]aniline | Chloroacetyl chloride | Triethylamine | 3-chloro-4-(3-nitrophenyl)-1-phenyl-azetidin-2-one | |
| Schiff's bases | Chloroacetyl chloride | Triethylamine | N-sulphonamoylphenylamino-3-chloro-4-phenylazetidin-2-ones | globalresearchonline.net |
| N'-(aminomethylidene)-2-hydroxybenzohydrazide | Chloroacetic acid | Triethylamine | N-(2-amino-3-chloro-4-oxoazetidin-1-yl)-2-hydroxybenzamides | bepls.com |
The 1,3,4-oxadiazole ring is another important heterocycle in medicinal chemistry, known for its diverse biological activities. One of the most common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. A key intermediate in this process is an acid hydrazide. A compound structurally related to this compound, such as an ester of p-nitrophenyl acetic acid, can be converted into the corresponding p-nitrophenyl acetate (B1210297) hydrazide by reacting it with hydrazine hydrate asianpubs.org. This hydrazide can then be reacted with an acid chloride or carboxylic acid, followed by cyclization using a dehydrating agent like phosphorus oxychloride, to form the 1,3,4-oxadiazole ring nih.gov. Another method involves the oxidative cyclization of N-acylhydrazones, which can be achieved using reagents like chloramine-T ptfarm.pljchemrev.com.
Key synthetic strategies for 1,3,4-oxadiazoles are summarized in the table below:
| Precursor | Reagent(s) | Product | Reference |
| Acid hydrazides and Acid chlorides/Carboxylic acids | Dehydrating agents (e.g., POCl₃) | 2,5-disubstituted-1,3,4-oxadiazoles | nih.gov |
| Hydrazones | Acetic anhydride (B1165640) | 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles | ptfarm.pl |
| N-acylhydrazones | Chloramine-T | 5-substituted-1,3,4-oxadiazoles | jchemrev.com |
| Substituted hydrazones | Bromine, Acetic acid, Sodium acetate | 1,3,4-oxadiazole derivatives | nih.gov |
Derivatization Strategies and Functional Group Transformations
The chemical handles present in this compound and related structures allow for a variety of derivatization strategies and functional group transformations, enabling the synthesis of a wide array of new chemical entities.
The ester group in this compound is a key site for functional group transformations. Saponification of the ester would yield the corresponding carboxylic acid, (4-chlorophenoxy)acetic acid, and 3-nitrophenol (B1666305). This carboxylic acid can then undergo a variety of transformations. For instance, it can be converted to an acid chloride, which is a highly reactive intermediate for forming amides. An example of this is seen in the synthesis of the anthelmintic drug Rafoxanide, where a related aniline, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, is reacted with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride to form the corresponding amide in situ nih.gov. This demonstrates a common strategy for modifying carboxylic acid moieties in related structures to create biologically active molecules. Furthermore, as previously mentioned, esters can be readily converted to hydrazides, which are precursors for heterocycles like oxadiazoles asianpubs.org.
Formation of Organometallic Complexes with Phenoxyacetate (B1228835) Ligands from this compound
In the realm of advanced organic synthesis, the formation of organometallic complexes is a pivotal step, enabling a diverse array of catalytic transformations and the construction of novel molecular architectures. The compound this compound serves as a valuable precursor for the generation of the (4-chlorophenoxy)acetate ligand, which readily coordinates with various metal centers to form stable and versatile organometallic complexes. This section delves into the detailed research findings concerning the synthesis, structure, and properties of these phenoxyacetate-ligated metal complexes.
The (4-chlorophenoxy)acetate ligand, derived from the hydrolysis or direct reaction of this compound with metal salts, exhibits versatile coordination behavior, acting as a monodentate or bidentate ligand through its carboxylate oxygen atoms. This flexibility in coordination mode gives rise to a rich variety of structural motifs and chemical properties in the resulting organometallic complexes.
Transition Metal Complexes
A significant body of research has focused on the synthesis and characterization of transition metal complexes incorporating the (4-chlorophenoxy)acetate ligand. Studies have revealed the formation of stable complexes with metals such as manganese(II), cobalt(II), nickel(II), and copper(II). These complexes are typically synthesized by reacting the corresponding metal salt with (4-chlorophenoxy)acetic acid or its ammonium salt in an aqueous or alcoholic medium.
Structural Characterization:
The precise molecular geometry of these complexes has been elucidated through single-crystal X-ray diffraction studies. A notable example is the complex trans-Tetraaquabis[2-(4-chlorophenoxy)acetato-κO¹]nickel(II), [Ni(C₈H₆ClO₃)₂(H₂O)₄]. In this complex, the Nickel(II) ion is situated on a crystallographic inversion center and displays an octahedral coordination geometry. researchgate.net The coordination sphere is composed of two monodentate (4-chlorophenoxy)acetate ligands in the axial positions and four water molecules in the equatorial plane. researchgate.net
The coordination of the carboxylate group can vary, leading to different structural arrangements. It can bind to the metal center in a monodentate fashion, as seen in the aforementioned nickel(II) complex, or as a bidentate ligand, which can lead to the formation of polynuclear or polymeric structures.
Interactive Data Table: Crystallographic Data for trans-Tetraaquabis[2-(4-chlorophenoxy)acetato-κO¹]nickel(II)
| Parameter | Value |
| Chemical Formula | [Ni(C₈H₆ClO₃)₂(H₂O)₄] |
| Molecular Weight | 501.93 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.894(3) |
| b (Å) | 5.769(4) |
| c (Å) | 18.369(9) |
| α (°) | 97.226(3) |
| β (°) | 90.088(4) |
| γ (°) | 96.796(4) |
| Volume (ų) | 510.8(5) |
| Z | 1 |
Interactive Data Table: Selected Bond Lengths and Angles for trans-Tetraaquabis[2-(4-chlorophenoxy)acetato-κO¹]nickel(II)
| Bond | Length (Å) | Angle | Degree (°) |
| Ni—O(carboxylate) | 2.060(3) | O(water)-Ni-O(water) | 90.00(0) |
| Ni—O(water) | 2.084(3) | O(carboxylate)-Ni-O(water) | 89.1(1) |
| Ni—O(water) | 2.039(3) | O(carboxylate)-Ni-O(water) | 90.9(1) |
Spectroscopic and Magnetic Properties:
Infrared (IR) spectroscopy is a powerful tool for characterizing the coordination mode of the carboxylate group. The band corresponding to the C=O stretching vibration in the free carboxylic acid is replaced in the spectra of the metal complexes by two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the coordinated COO⁻ group. The separation between these two bands (Δν) can provide insights into the coordination mode of the carboxylate ligand.
Magnetic susceptibility measurements have shown that the complexes of Mn(II), Co(II), and Ni(II) with (4-chlorophenoxy)acetate are typically high-spin complexes, indicating weak ligand field environments.
Thermal Analysis:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have been employed to study the thermal stability and decomposition pathways of these complexes. Typically, the hydrated complexes first undergo a dehydration step to form the anhydrous salt. Upon further heating, the anhydrous complexes decompose, ultimately yielding the corresponding metal oxide as the final residue. For instance, the thermal decomposition of cobalt(II) acetate tetrahydrate, a related compound, proceeds through dehydration followed by decomposition to cobalt oxides. mdpi.com Similarly, copper(II) acetate complexes also exhibit thermal decomposition to form copper oxides.
Lanthanide Complexes
The (4-chlorophenoxy)acetate ligand also forms complexes with lanthanide ions. The synthesis of these complexes is generally achieved by reacting a lanthanide salt with the ligand in a suitable solvent. Due to the larger ionic radii and higher coordination numbers of lanthanide ions compared to transition metals, these complexes often exhibit more complex structures and coordination environments.
While detailed single-crystal X-ray structures for lanthanide complexes with the (4-chlorophenoxy)acetate ligand are less commonly reported, studies on related lanthanide carboxylate complexes suggest that the coordination can involve both the carboxylate oxygen atoms and potentially water molecules or other co-ligands. The synthesis and structural characterization of various lanthanide complexes with different carboxylate ligands have been extensively reviewed, providing a basis for understanding the potential structures of (4-chlorophenoxy)acetate lanthanide complexes. nih.govdntb.gov.uaresearchgate.net
Thermal Properties:
The thermal analysis of lanthanide complexes with carboxylate ligands generally shows a multi-step decomposition process. This often involves the loss of coordinated and lattice water molecules, followed by the decomposition of the organic ligand, ultimately leading to the formation of the stable lanthanide oxide at high temperatures.
Studies on Enzyme Inhibition Mechanisms Focusing on Chemical Interactions
Molecular Mechanisms of Enzyme Inhibition
The way in which a compound inhibits an enzyme can be broadly categorized as either reversible or irreversible, with further classifications based on the nature of the interaction with the enzyme and its substrate.
Reversible inhibition is characterized by a non-covalent binding of the inhibitor to the enzyme, allowing for the possibility of the enzyme's activity to be restored. There are three primary models for this type of inhibition:
Competitive Inhibition: In this model, the inhibitor molecule bears a structural resemblance to the enzyme's natural substrate and competes for binding at the active site. The inhibitor's binding prevents the substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. The effect of a competitive inhibitor can be overcome by increasing the substrate concentration. An example of this is the reversible competitive inhibition of acetylcholinesterase (AChE) by galantamine, which interacts with the aromatic gorge of the enzyme. nih.gov
Non-Competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site distinct from the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme that alters the active site's shape, reducing its efficiency in converting substrate to product. Importantly, the non-competitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex. In true non-competitive inhibition, the inhibitor's potency, as measured by its IC50 value, is independent of the substrate concentration. nih.gov
Uncompetitive Inhibition: In this scenario, the inhibitor can only bind to the enzyme-substrate (ES) complex. This type of inhibition is more effective at higher substrate concentrations, as the formation of the ES complex is a prerequisite for the inhibitor's action.
In practice, inhibition mechanisms can be more complex, often presenting as a mixed inhibition model. This was observed in the study of p-nitrophenylacetate-hydrolysing esterases from the solitary bee, Megachile rotundata, where organophosphate insecticides exhibited both competitive and uncompetitive characteristics. nih.gov
Irreversible inhibition occurs when an inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it. This process typically involves a two-step mechanism where the inhibitor first binds to the enzyme and then undergoes a chemical reaction that leads to the formation of the covalent linkage. nih.gov
Investigation of Ligand-Enzyme Interactions
The specificity and potency of an enzyme inhibitor are determined by the precise molecular interactions between the ligand (inhibitor) and the enzyme.
The binding of an inhibitor to an enzyme is a process of molecular recognition, governed by a variety of non-covalent interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The three-dimensional structure of the enzyme's binding site dictates which ligands can be accommodated.
Enzymes like acetylcholinesterase possess a well-characterized active site located at the bottom of a deep and narrow gorge. This active site contains a "catalytic triad" of amino acid residues (serine, histidine, and glutamate) that are essential for catalysis. nih.gov Additionally, a "peripheral anionic site" (PAS) located at the entrance of the gorge can also bind ligands, influencing the enzyme's activity. nih.gov Inhibitors can be designed to interact with the active site, the PAS, or both. For instance, the inhibitor tacrine (B349632) demonstrates mixed-type inhibition with AChE by binding to both sites. nih.gov
For a molecule like 3-Nitrophenyl (4-chlorophenoxy)acetate, its various functional groups—the nitro group, the ether linkage, the chlorophenoxy moiety, and the acetate (B1210297) group—would all contribute to its binding affinity and specificity for a target enzyme through a combination of these interactions.
The binding of a ligand to an enzyme is not always a simple "lock-and-key" mechanism. The "induced fit" model proposes that the binding of a ligand can induce significant conformational changes in the enzyme's structure. These changes can optimize the alignment of catalytic residues in the active site or, in the case of an inhibitor, lead to a non-productive or inhibited state.
Studies on the interaction of chlorpyrifos (B1668852) oxon with acetylcholinesterase have shown that the binding affinity (K_d) can change as a function of the inhibitor's concentration, while the rate of phosphorylation (k_2) remains constant. nih.gov This suggests a complex interaction mechanism, potentially involving conformational changes in the enzyme upon the initial binding of the inhibitor molecule. nih.gov
Targeting Specific Enzyme Classes with this compound Analogues
The development of specific enzyme inhibitors often involves the synthesis and evaluation of a series of chemical analogues based on a lead compound. By systematically modifying the chemical structure of a molecule like this compound, it is possible to enhance its potency and selectivity for a particular enzyme or class of enzymes.
For example, studies on the hydrolysis of p-nitrophenylacetate by esterases demonstrate that this substrate is acted upon by these enzymes. nih.gov The kinetics of this hydrolysis can be characterized by the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max).
| Parameter | Value |
|---|---|
| K_m | 1.24 x 10-4 M |
| V_max | 2.29 x 10-9 mol/s per mg protein |
By using this compound as a scaffold, medicinal chemists can create analogues with altered electronic properties, steric profiles, and hydrogen-bonding capabilities. These modifications can be designed to achieve more favorable interactions with the active site of a target enzyme, potentially leading to the development of highly specific inhibitors for therapeutic or research purposes. For instance, the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase is influenced by mutations in the enzyme's active site, indicating that small changes in either the enzyme or the substrate can significantly impact their interaction. nih.gov
Cholinesterase Inhibition Mechanisms
While direct studies on the cholinesterase inhibition mechanism of this compound are not extensively documented, research on related phenoxyacetamide and phenoxy-indan-one derivatives provides significant insights into potential interactions. The primary mechanism of cholinesterase inhibition by many compounds involves interaction with the enzyme's active site.
Inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine, is a critical therapeutic target. Inhibitors can be classified as reversible or irreversible. The inhibitory action of carbamates and organophosphates on acetylcholinesterase is, in part, attributed to their similarity to the transition state of the enzyme-substrate complex. taylorfrancis.com
Studies on 2-phenoxy-N-substituted-acetamide derivatives have demonstrated their potential as cholinesterase inhibitors. dergipark.org.tr These compounds, structurally analogous to this compound, suggest that the phenoxyacetamide scaffold is a viable framework for designing cholinesterase inhibitors. dergipark.org.trdergipark.org.tr For instance, certain 2-phenoxy-indan-1-one derivatives have shown potent inhibitory activity against AChE, with some exhibiting inhibition in the nanomolar range. nih.gov The N-benzyl moiety, in particular, has been identified as an important feature in many cholinesterase inhibitor designs. dergipark.org.tr The activity of these related compounds suggests that this compound could potentially interact with the catalytic triad (B1167595) of the cholinesterase active site, thereby impeding its function.
Furthermore, research on phenoxytacrine derivatives highlights the continued interest in the phenoxy scaffold for developing cholinesterase inhibitors. nih.gov These studies systematically explore how modifications to the phenoxy group can influence anticholinesterase activity. nih.gov
| Compound Class | Enzyme Target | Observed Activity | Reference |
| 2-Phenoxy-N-substituted-acetamide derivatives | Acetylcholinesterase (AChE) | Moderate inhibitory potential | dergipark.org.tr |
| 2-Phenoxy-indan-1-one derivatives | Acetylcholinesterase (AChE) | Nanomolar range inhibition | nih.gov |
| Phenoxytacrine derivatives | Cholinesterases | Anticholinesterase action | nih.gov |
Esterase Interaction Studies
Esterases are a broad class of hydrolase enzymes that catalyze the cleavage and formation of ester bonds. researchgate.netmdpi.com Their interaction with ester-containing compounds like this compound is primarily through hydrolysis. Esterases are known to be involved in the metabolism of numerous drugs, either through activation of prodrugs or detoxification. nih.gov
The hydrolysis of an ester bond by an esterase typically involves a catalytic triad, often composed of serine, histidine, and an acidic residue (aspartate or glutamate). The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester. This process is facilitated by the other residues in the triad.
Studies on the stereoselective hydrolysis of 2-phenoxypropionyl ester racemates by esterases demonstrate the capability of these enzymes to interact with phenoxy-containing esters. researchgate.net The efficiency and enantioselectivity of the hydrolysis can be influenced by the substitution pattern on the phenoxy ring and the nature of the alcohol moiety of the ester. researchgate.net For example, steric hindrance can affect the interaction of the substrate with the active site of the enzyme. researchgate.net
Esterases generally prefer simple esters and short-chain triglycerides as substrates. mdpi.com The hydrolysis of p-nitrophenyl esters is a common method for assaying esterase activity, indicating that the nitrophenyl group, present in this compound, is recognized by these enzymes. researchgate.net The interaction of this compound with esterases would likely result in its hydrolysis into 3-nitrophenol (B1666305) and (4-chlorophenoxy)acetic acid. The rate and extent of this hydrolysis would depend on the specific esterase and the reaction conditions.
| Enzyme Type | Substrate Type | Interaction/Reaction | Key Factors | Reference |
| Esterase | 2-Phenoxypropionyl esters | Stereoselective hydrolysis | Substitution on phenoxy ring, steric hindrance | researchgate.net |
| Esterase | p-Nitrophenyl esters | Hydrolysis (assay substrate) | Enzyme source, reaction conditions | researchgate.net |
Pyruvate (B1213749) Dehydrogenase Kinase (PDHK1) Inhibition
Pyruvate dehydrogenase kinase (PDK) is a mitochondrial enzyme that plays a crucial role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC). frontiersin.org PDK phosphorylates and thereby inactivates PDC, which links glycolysis to the tricarboxylic acid (TCA) cycle. frontiersin.orgdoi.org Inhibition of PDK, particularly the PDK1 isoform which is often overexpressed in cancer, can shift metabolism from glycolysis towards glucose oxidation. frontiersin.orgdoi.org
While there is a lack of specific studies on the inhibition of PDHK1 by this compound, research on other small molecule inhibitors provides insight into the mechanisms of PDK inhibition. Dichloroacetate (DCA) is a well-known PDK inhibitor that acts as a pyruvate mimetic. frontiersin.orgnih.gov It competitively inhibits PDK by binding to its allosteric sites. nih.gov Structural studies have shown that the carboxylate group of DCA forms a salt bridge with an arginine residue (Arg-154 in PDK2) in the enzyme's active site, while the chlorine atoms occupy a hydrophobic pocket. frontiersin.org
More recently, dichloroacetophenone derivatives have been developed as PDK1 inhibitors with improved selectivity. doi.org These compounds also target the pyruvate-binding site of the enzyme. Structure-activity relationship studies have shown that substitutions on the acetophenone (B1666503) ring can significantly influence their inhibitory potency and selectivity. doi.org
Given that phenoxyacetates are structurally distinct from DCA and dichloroacetophenones, their potential to inhibit PDHK1 would likely involve different binding interactions. However, without specific experimental data, any proposed mechanism for this compound as a PDHK1 inhibitor remains speculative.
| Inhibitor Class | Target | Mechanism of Action | Reference |
| Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase (PDK) | Pyruvate mimetic, competitive inhibition | frontiersin.orgnih.gov |
| Dichloroacetophenones | Pyruvate Dehydrogenase Kinase 1 (PDK1) | Inhibition of PDK1 function | doi.org |
3,4-Dihydroxy-2-butanone-4-phosphate Synthase (DHBPS) Inhibition
3,4-Dihydroxy-2-butanone-4-phosphate synthase (DHBPS) is an essential enzyme in the riboflavin (B1680620) (vitamin B2) biosynthesis pathway in many bacteria and is absent in humans, making it a potential target for novel antibacterial agents. nih.govnih.gov The enzyme catalyzes the conversion of D-ribulose 5-phosphate into L-3,4-dihydroxy-2-butanone 4-phosphate and formate. nih.govwikipedia.org
Currently, there is no published research on the inhibition of DHBPS by this compound or other phenoxyacetate (B1228835) derivatives. However, studies on other inhibitors provide a basis for understanding the potential mechanisms of DHBPS inhibition.
A notable inhibitor of DHBPS is 4-phospho-D-erythronohydroxamic acid (4PEH), which acts as a competitive inhibitor. nih.govnih.gov 4PEH is an analog of the substrate, D-ribulose 5-phosphate. nih.gov Crystal structure analysis has revealed that 4PEH binds to the active site of DHBPS from Vibrio cholerae in a manner similar to the substrate. nih.gov However, it is unable to form a crucial intermediate necessary for the catalytic activity of the enzyme, thus leading to inhibition. nih.gov The identification of 4PEH as a competitive inhibitor suggests that molecules mimicking the structure of the natural substrate can effectively block the enzyme's function.
For a compound like this compound to inhibit DHBPS, it would likely need to interact with the enzyme's active site. Given its structural dissimilarity to the natural substrate, it would likely act as a non-competitive or allosteric inhibitor, binding to a site other than the substrate-binding pocket and inducing a conformational change that inactivates the enzyme. However, this remains a hypothetical mechanism without supporting experimental evidence.
| Inhibitor | Target Enzyme | Inhibition Type | Mechanism | Reference |
| 4-phospho-D-erythronohydroxamic acid (4PEH) | 3,4-Dihydroxy-2-butanone-4-phosphate synthase (DHBPS) | Competitive | Binds to the active site similarly to the substrate but cannot form a key intermediate. | nih.govnih.gov |
Thymidylate Synthase and Thymidine (B127349) Phosphorylase Inhibition in Related Structures
Thymidylate synthase (TS) and thymidine phosphorylase (TP) are crucial enzymes in nucleotide metabolism and are established targets for anticancer drugs. nih.govnih.govrxlist.com While direct evidence for the inhibition of these enzymes by this compound is lacking, examining the inhibitors of these enzymes provides context for potential mechanisms.
Thymidylate Synthase (TS) catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a vital precursor for DNA synthesis. nih.govnih.gov TS inhibitors are broadly categorized as nucleotide analogs (like 5-fluorouracil) and folate analogs (like raltitrexed (B1684501) and pemetrexed). nih.govwikipedia.org These inhibitors typically function by binding to the active site of TS, either at the dUMP binding site or the folate cofactor binding site, thereby preventing the formation of the ternary complex required for catalysis. medchemexpress.com
Thymidine Phosphorylase (TP) is involved in the catabolism of thymidine and is also implicated in tumor angiogenesis. nih.govsci-hub.se TP inhibitors can suppress tumor growth by limiting the production of 2-deoxy-D-ribose, a molecule that promotes angiogenesis. nih.gov Various heterocyclic compounds, such as quinoxaline (B1680401) and dihydropyrimidone derivatives, have been investigated as TP inhibitors. nih.govnih.gov These inhibitors often exhibit competitive or non-competitive inhibition, with their binding modes confirmed through molecular docking studies. nih.govnih.gov For instance, certain dihydropyrimidone derivatives have been identified as non-competitive inhibitors of TP. nih.gov
For a phenoxyacetate derivative to inhibit either TS or TP, it would need to possess structural features that allow it to bind with sufficient affinity to the enzyme's active or an allosteric site. The planar phenoxy ring could potentially engage in hydrophobic or pi-stacking interactions within the enzyme's binding pocket.
| Enzyme | Inhibitor Class (Example) | General Mechanism | Reference |
| Thymidylate Synthase (TS) | Folate analogs (Pemetrexed) | Binds to the folate cofactor binding site. | nih.govnih.gov |
| Thymidylate Synthase (TS) | Nucleotide analogs (5-Fluorouracil) | Binds to the dUMP binding site. | nih.gov |
| Thymidine Phosphorylase (TP) | Quinoxaline derivatives | Inhibition with IC50 values in the micromolar range. | nih.gov |
| Thymidine Phosphorylase (TP) | Dihydropyrimidone derivatives | Non-competitive inhibition. | nih.gov |
Rational Design Principles for Enzyme Modulators
The development of effective enzyme modulators relies on a deep understanding of the relationship between a molecule's structure and its biological activity. This section explores the principles of rational design as they might apply to phenoxyacetate derivatives.
Structure-Mechanism Relationship Studies
Structure-activity relationship (SAR) and structure-mechanism relationship studies are fundamental to the rational design of enzyme inhibitors. These studies aim to identify the key structural features of a molecule that are responsible for its inhibitory potency and mechanism of action. By systematically modifying the chemical structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity.
In the context of phenoxyacetate derivatives, SAR studies would involve modifying the substituents on both the phenyl and phenoxy rings, as well as altering the acetate linker. For example, in the case of this compound, variations could include changing the position and nature of the electron-withdrawing group on the phenyl ring (e.g., replacing the nitro group with a cyano or trifluoromethyl group) and the halogen on the phenoxy ring.
Studies on other classes of enzyme inhibitors illustrate the power of this approach. For instance, the development of HIV-1 protease inhibitors with phenyloxazolidinone moieties revealed that the substitution pattern on the phenyl ring significantly impacts binding affinity. nih.gov Crystal structure analysis showed different binding modes for differently substituted analogs, explaining the observed differences in potency. nih.gov Similarly, SAR studies of hypoxia-inducible factor prolyl hydroxylase inhibitors led to the identification of novel compounds with significantly enhanced activity. nih.gov
For phenoxyacetamide derivatives, it has been shown that even small modifications can have a significant impact on their biological activity, such as their potential as PARP-1 inhibitors. mdpi.com The design of peptidomimetics also heavily relies on understanding the structure of the peptide-receptor complex to identify key interaction points that can be mimicked by a non-peptide scaffold. mdpi.com
A critical aspect of these studies is understanding how structural changes affect the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible). This requires detailed kinetic analysis and, ideally, structural biology techniques like X-ray crystallography to visualize the inhibitor bound to the enzyme. Such insights are invaluable for optimizing lead compounds into potent and selective drug candidates.
Predictive Modeling for Designing Modified Inhibitors
The design of novel, potent, and selective enzyme inhibitors is a cornerstone of modern drug discovery. Predictive modeling, encompassing a range of computational techniques, has become an indispensable tool in this process. For a scaffold such as this compound, which combines the structural features of both phenoxyacetates and nitrophenyl compounds, predictive modeling can guide the rational design of modified inhibitors with enhanced activity and specificity. These models leverage the understanding of chemical interactions at the enzyme's active site to forecast the inhibitory potential of new derivatives.
While direct and extensive research on the enzyme inhibition profile of this compound is not widely documented in publicly available literature, the inhibitory activities of its constituent chemical moieties—the phenoxyacetate group and the nitrophenyl group—have been independently studied against various enzymes. By examining these related compounds, we can infer the potential mechanisms of action for this compound and predict its likely interactions within an enzyme's active site.
Inhibition by Phenoxyacetate Analogs:
Phenoxyacetic acid derivatives are known to exhibit a range of biological activities, including the inhibition of enzymes such as cyclooxygenases (COX). For instance, a series of novel phenoxy acetic acid derivatives have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov The inhibitory potency of these compounds is often attributed to the ability of the phenoxyacetate core to orient specific substituents into the active site of the enzyme.
In a study on a new chalcone (B49325) derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, the compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST). tandfonline.comtandfonline.com The results indicated significant inhibitory activity, with the following inhibition constants (Kᵢ) and IC₅₀ values:
Table 1: Enzyme Inhibition Data for a Phenoxyacetate Analog
| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 14.11 | 11.13 ± 1.22 | tandfonline.com |
| Butyrylcholinesterase (BChE) | 10.49 | 8.74 ± 0.76 | tandfonline.com |
| Glutathione S-transferase (GST) | 16.82 | 14.19 ± 2.15 | tandfonline.com |
Molecular docking studies of this analog revealed that the phenoxyacetate moiety plays a crucial role in positioning the molecule within the active site of these enzymes, facilitating key interactions that lead to inhibition. tandfonline.com
Inhibition by Nitrophenyl Derivatives:
The nitrophenyl group is a common feature in many enzyme inhibitors and is known to participate in significant binding interactions. For example, nitrophenyl derivatives have been identified as a new class of aldose reductase inhibitors. nih.gov Computational docking studies predicted that the nitro group is critical for binding to active site residues, specifically Tyr48 and His110. nih.gov This interaction mimics the binding of the carboxylate group of acidic inhibitors. nih.gov
In another example, p-nitrophenyl hydrazones were designed as multi-target inhibitors of COX-2, 5-LOX, and H⁺/K⁺ ATPase. researchgate.net Molecular docking simulations indicated that the para-nitro group influences the binding orientation and selectivity of these compounds within the active sites of the target enzymes. researchgate.net
Predictive Modeling for Designing Modified Inhibitors
Predictive modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are pivotal in the design of modified inhibitors based on a lead compound like this compound.
Molecular Docking and Structure-Based Design:
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique can be used to rationalize the binding mode of this compound within a target enzyme's active site and to predict the binding affinities of novel, modified derivatives.
For instance, in the design of HIV-1 protease inhibitors, the reduction of a nitrophenyl group to an aminophenyl group, followed by further derivatization, was guided by structural insights to optimize interactions within the S2 binding pocket. nih.gov Similarly, docking studies of phenoxy acetohydrazide derivatives as urease inhibitors helped to elucidate the binding interactions and establish a structure-activity relationship (SAR). nih.gov
A hypothetical docking study of this compound in an enzyme active site, such as that of COX-2, might reveal the following interactions:
The 4-chlorophenoxy group could occupy a hydrophobic pocket, with the chlorine atom forming halogen bonds or other non-covalent interactions.
The ester linkage might act as a hydrogen bond acceptor.
The 3-nitrophenyl ring could engage in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine, while the nitro group could form hydrogen bonds with polar residues or interact with the catalytic machinery, as seen in aldose reductase inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR):
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model for a series of analogs of this compound, it would be possible to predict the inhibitory potency of newly designed compounds before their synthesis. This approach has been successfully used in the development of various enzyme inhibitors.
The design of modified inhibitors would involve systematically altering the substituents on both the phenoxy and phenyl rings. For example, the position and nature of the halogen on the phenoxy ring could be varied, or the nitro group on the phenyl ring could be moved to different positions or replaced with other electron-withdrawing or electron-donating groups.
The following table outlines hypothetical modifications and their predicted impact based on known SAR principles:
Table 2: Predictive Design of Modified Inhibitors Based on this compound
| Modification | Rationale | Predicted Impact on Activity |
|---|---|---|
| Varying the halogen on the phenoxy ring (e.g., F, Br, I) | Alters the size, electronegativity, and potential for halogen bonding. | Modulation of binding affinity and selectivity. |
| Changing the position of the nitro group (e.g., 2-nitro, 4-nitro) | Alters the electronic properties and spatial arrangement for interaction with active site residues. | Potentially significant changes in potency and selectivity. |
| Replacing the nitro group with other substituents (e.g., cyano, sulfonyl, amino) | Introduces different electronic and steric properties, and potential for different types of interactions (e.g., hydrogen bonding). | Can lead to the discovery of more potent or selective inhibitors. |
| Modifying the acetate linker | Alters the flexibility and orientation of the two aromatic rings relative to each other. | Fine-tuning of the optimal positioning within the active site. |
By integrating the insights from enzyme inhibition studies of analogous compounds with the predictive power of molecular modeling, a systematic and efficient exploration of the chemical space around this compound can be undertaken to develop novel and more effective enzyme inhibitors.
Insufficient Scientific Data Available for this compound to Fulfill Article Request
A thorough investigation of available scientific literature and chemical databases has revealed a significant lack of specific research on the chemical compound this compound. While the compound is listed in chemical databases such as PubChem with the identifier CID 833133 and the molecular formula C14H10ClNO5, there is a notable absence of published studies detailing its synthesis, chemical properties, and potential applications. nih.gov
Consequently, it is not possible to generate a scientifically accurate and detailed article that adheres to the user's requested outline focusing on future research directions. The specified sections and subsections require in-depth information that is not present in the current body of scientific knowledge.
To provide a comprehensive and authoritative article on the future research directions for any chemical compound, a foundation of existing research is necessary. This typically includes established synthetic routes, characterization data (such as spectroscopic and crystallographic information), and preliminary studies on its reactivity and properties. In the case of this compound, this foundational information is not publicly available.
Therefore, any attempt to create an article based on the provided outline would be speculative and would not meet the required standards of scientific accuracy and detail. Further research on the fundamental properties and synthesis of this compound is required before a meaningful discussion of its future research directions can be undertaken.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-nitrophenyl (4-chlorophenoxy)acetate, and how can reaction completion be monitored?
- Methodology : A nucleophilic substitution reaction can be adapted using 4-chlorophenol and a nitro-substituted acetylating agent. For example, reflux 4-chlorophenol with 3-nitrophenyl chloroacetate in anhydrous acetone using potassium carbonate (K₂CO₃) as a base. Monitor reaction progress via TLC with a hexane:ethyl acetate (3:1) solvent system. Post-reaction, purify by solvent removal, cold-water extraction, and ether washing to isolate the ester .
Q. Which purification techniques are effective for isolating this compound after synthesis?
- Methodology : After reflux, cool the mixture and distill off acetone. Residue purification involves dissolving in cold water, extracting with ether (3 × 20 mL), and washing with 10% NaOH to remove unreacted phenol or acidic byproducts. Final drying over anhydrous Na₂SO₄ yields the pure ester .
Q. How can elemental analysis and mass spectrometry validate the purity and structure of the compound?
- Methodology : Elemental analysis should align with theoretical values within 0.5% (e.g., C, H, N, Cl, O percentages). Mass spectrometry (EI-MS) should show a molecular ion peak matching the molecular weight (C₁₄H₁₀ClNO₅, ~307.69 g/mol). Discrepancies indicate impurities, necessitating re-purification .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved for structural confirmation?
- Methodology : Cross-validate NMR (¹H and ¹³C) peaks with predicted chemical shifts. For instance, the 4-chlorophenoxy group shows aromatic protons at δ 6.8–7.4 ppm, while the 3-nitrophenyl group resonates at δ 7.5–8.3 ppm. If MS shows unexpected fragments, use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., Cl vs. NO₂ groups) .
Q. What experimental design optimizes crystallization for X-ray diffraction studies?
- Methodology : Dissolve the compound in a solvent mixture (e.g., ethanol:water) and slowly evaporate at 296 K to grow single crystals. Use a Bruker X8 APEX diffractometer with MoKα radiation (λ = 0.71073 Å) for data collection. Refinement software (e.g., SHELX) resolves intramolecular hydrogen bonds and packing motifs .
Q. How can mechanistic studies differentiate between competing reaction pathways (e.g., esterification vs. hydrolysis)?
- Methodology : Conduct kinetic experiments under varying pH and temperature. Use LC-MS to track intermediate formation. For example, acidic conditions may favor hydrolysis of the ester bond, while neutral/anhydrous conditions promote esterification. Compare activation energies via Arrhenius plots .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology : Optimize stoichiometry (e.g., 1:1.07 molar ratio of 4-chlorophenol to 3-nitrophenyl chloroacetate) to minimize unreacted starting materials. Use column chromatography (silica gel, hexane:ethyl acetate gradient) for bulk purification. Monitor byproduct profiles via GC-MS .
Q. How can bioactivity assays be designed to evaluate the compound’s neuropharmacological potential?
- Methodology : Reference psychostimulant assays from analogous compounds like (4-chlorophenoxy)acetate derivatives. Test in vitro neuronal cell models for dopamine/norepinephrine reuptake inhibition. In vivo studies (e.g., rodent locomotor activity) assess central nervous system effects. Use HPLC to quantify metabolite stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
